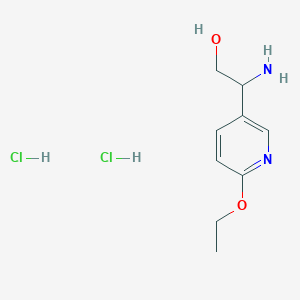

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride

Description

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is an organic compound featuring a pyridine ring substituted with an ethoxy group at the 6-position and an ethanolamine moiety at the 3-position, forming a dihydrochloride salt. Its structural uniqueness lies in the 6-ethoxy substituent, which confers distinct electronic and steric properties compared to analogs with halide or alkyl substituents.

Properties

IUPAC Name |

2-amino-2-(6-ethoxypyridin-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.2ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;;/h3-5,8,12H,2,6,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJSMHHPWMIEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride typically involves the reaction of 6-ethoxypyridine-3-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Organic Synthesis

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is utilized as an intermediate in the synthesis of complex organic molecules. It serves as a crucial building block for various chemical reactions, including oxidation, reduction, and substitution reactions .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Allosteric Modulation : It acts as an allosteric modulator of nicotinic acetylcholine receptors, which are essential for neurotransmission and cognitive functions. This property suggests potential applications in treating neurodegenerative diseases .

- Cancer Therapy : Its role as a protein kinase inhibitor indicates utility in cancer treatment by modulating pathways involved in cell proliferation .

Biological Research

In biochemical studies, the compound is employed to investigate enzyme interactions and cellular pathways:

- Neuroprotection : Research indicates protective effects against oxidative stress in neuronal cells, suggesting potential applications in managing conditions like fetal alcohol spectrum disorders .

Case Studies and Experimental Data

Recent studies have provided insights into the efficacy of this compound:

In Vitro Studies

Laboratory experiments demonstrated significant binding affinity to nicotinic acetylcholine receptors, leading to enhanced neurotransmitter release and improved cognitive functions .

Animal Models

In animal studies, the compound exhibited protective effects against ethanol-induced oxidative stress. This suggests potential applications in treating conditions associated with oxidative damage .

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Electronic Effects

Salt Form and Solubility

- Dihydrochloride vs. hydrochloride salts: Dihydrochloride forms (e.g., the target compound) generally exhibit higher water solubility than monohydrochloride analogs (e.g., (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride ).

Stereochemical Variations

- No stereochemical data are provided for the ethoxy variant.

Research and Industrial Relevance

- Chloropyridine derivatives (e.g., 6-chloro analog) are frequently used in pharmaceuticals and agrochemicals due to their stability and reactivity .

- Ethoxy-substituted analogs may serve as intermediates in synthesizing ligands for G protein-coupled receptors (GPCRs), where ether linkages are critical for target engagement .

- Positional isomers (e.g., 2-pyridyl vs. 3-pyridyl) demonstrate how minor structural changes can drastically alter molecular interactions, as seen in kinase inhibitor design .

Biological Activity

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is an amino alcohol compound with significant potential in pharmacology. Its molecular formula is , and it has a molecular weight of approximately 241.12 g/mol. The compound features a pyridine ring with an ethoxy group, contributing to its unique biological activities and interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential allosteric modulator of nicotinic acetylcholine receptors, which play crucial roles in neurotransmission and are implicated in cognitive functions and neurodegenerative diseases.

The compound's mechanism involves forming hydrogen bonds with target proteins, influencing their activity, and potentially modulating various biochemical pathways. This action is particularly relevant in therapeutic contexts, such as cancer research, where it may act as a protein kinase inhibitor.

Therapeutic Applications

Research indicates that this compound holds promise for various therapeutic applications:

- Cancer Treatment : The compound's potential as a protein kinase inhibitor suggests its utility in cancer therapy by modulating pathways involved in cell proliferation and survival.

- Neuroprotection : Its role as an allosteric modulator of nicotinic receptors may provide protective effects against neurodegenerative diseases.

- Drug Development : Due to its unique structural features, it serves as a precursor in the synthesis of novel therapeutic agents targeting multiple biological systems.

Case Studies and Experimental Data

Recent studies have highlighted the compound's efficacy in various experimental models:

- In vitro Studies : In laboratory settings, this compound demonstrated significant binding affinity to nicotinic acetylcholine receptors, leading to enhanced neurotransmitter release and improved cognitive functions.

- Animal Models : In animal studies, the compound exhibited protective effects against ethanol-induced oxidative stress, suggesting potential applications in treating fetal alcohol spectrum disorders (FASD) by mitigating teratogenic effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound relative to structurally similar compounds:

| Compound Name | CAS Number | Similarity Score | Unique Characteristics |

|---|---|---|---|

| (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol | 1640848-71-0 | 0.98 | Lacks hydroxyl functionality |

| (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol | 1071435-69-2 | 0.98 | Different stereochemistry may alter receptor selectivity |

| (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | 1951424-97-7 | 0.96 | Variations in hydrophobicity affecting receptor binding |

This table illustrates how the unique combination of functional groups in this compound distinguishes it from other compounds, enhancing its potential biological activities.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride to achieve high yield and purity?

Methodological Answer:

- Employ Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .

- Monitor reaction progress using HPLC or TLC to ensure intermediates are fully converted. For purity ≥95%, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is recommended, as demonstrated for structurally similar aminoethanol derivatives .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity, especially for detecting regioisomeric byproducts common in pyridine-containing compounds .

- Confirm structure via NMR (¹H/¹³C) and mass spectrometry (MS) . For dihydrochloride salts, elemental analysis (C, H, N, Cl) validates stoichiometry, as seen in analogous compounds like 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride .

Q. What protocols ensure stability during storage and handling of this hygroscopic compound?

Methodological Answer:

- Store under inert gas (argon) in airtight containers at −20°C to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways, referencing guidelines for similar ethanolamine derivatives .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method enable exploration of alternative pathways, as applied in reaction design by ICReDD .

- Validate predictions with in situ IR spectroscopy and kinetic studies to correlate theoretical and experimental activation energies .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity, as seen in studies of amino acid derivatives like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride .

- Perform meta-analyses of published data to identify confounding variables (e.g., impurity profiles, solvent effects) .

Q. How can researchers profile and quantify impurities in batches of this compound?

Methodological Answer:

- Apply LC-MS/MS with charged aerosol detection (CAD) to identify trace impurities (e.g., ethylated byproducts from incomplete ethoxy group formation). Reference impurity standards, such as those used in EP/Pharmaceutical Reference Standards, for quantification .

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from structurally similar contaminants .

Q. What experimental designs are optimal for studying the compound’s role in catalytic systems or supramolecular assemblies?

Methodological Answer:

- Implement fractional factorial designs to screen variables (e.g., ligand ratios, solvent polarity) while conserving resources. For mechanistic insights, combine stopped-flow kinetics with spectroscopic monitoring (e.g., UV-Vis for coordination complexes) .

- Refer to case studies on analogous compounds, such as 2-((2-Chloroethyl)amino)ethanol hydrochloride, to identify compatible reaction conditions .

Data Analysis and Mechanistic Studies

Q. How should researchers analyze conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Conduct phase solubility studies using the Higuchi-Shiobara method. Compare results with computational predictions from COSMO-RS (Conductor-like Screening Model for Real Solvents) to reconcile discrepancies .

- For ionic forms (dihydrochloride), account for counterion effects via Hofmeister series principles .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. For intracellular targets, employ fluorescence polarization assays with labeled derivatives, as demonstrated for aminoethanol-based probes .

- Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to validate predicted binding sites .

Q. How can researchers design experiments to study degradation kinetics under oxidative or hydrolytic stress?

Methodological Answer:

- Apply forced degradation protocols (e.g., 0.1 M H₂O₂ for oxidation, 0.1 M HCl/NaOH for hydrolysis). Monitor degradation products via LC-TOF-MS and assign structures using fragmentation libraries .

- Model degradation kinetics using Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Follow Chemical Hygiene Plan guidelines: use fume hoods for weighing, wear nitrile gloves, and avoid skin contact due to potential irritancy (observed in related chloroethylamino compounds) .

- Conduct risk assessments using Safety Data Sheets (SDS) for analogous substances (e.g., 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride) to identify hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.